Methyl (2,4-dichlorophenoxy)acetate
Overview
Description
2,4-D-methyl is a carboxylesterase in herbicide bioactivation in Arabidopsis thaliana.
Mechanism of Action
Target of Action
The primary target of 2,4-D methyl ester, also known as “2,4-D-methyl” or “methyl 2-(2,4-dichlorophenoxy)acetate” or “Methyl (2,4-dichlorophenoxy)acetate”, is broadleaf weeds . It is a post-emergence systemic herbicide used widely for selective control of these weeds in a variety of sectors .
Mode of Action
2,4-D methyl ester works by causing uncontrolled growth in broadleaf weeds, leading to their eventual death . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid .
Biochemical Pathways
The 2,4-D methyl ester is involved in the methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance . The MEP pathway has become an obvious target to develop new herbicides and antimicrobial drugs .
Pharmacokinetics
The pharmacokinetics of 2,4-D methyl ester involves its absorption, distribution, metabolism, and excretion (ADME). Ester formulations of 2,4-D, such as the methyl ester, are absorbed more quickly by plants and therefore are less likely to be washed away by rain . They are also more efficient under certain environmental conditions and for the control of certain plant species .
Result of Action
The result of the action of 2,4-D methyl ester is the death of broadleaf weeds. This is achieved by causing uncontrolled growth in these weeds, which leads to their eventual death .
Action Environment
The action, efficacy, and stability of 2,4-D methyl ester are influenced by environmental factors. For instance, ester formulations are absorbed more quickly by plants and therefore are less likely to be washed away by rain . They are also more efficient under certain environmental conditions and for the control of certain plant species . They are more likely to drift off target .
Biochemical Analysis
Biochemical Properties
2,4-D methyl ester plays a significant role in biochemical reactions, particularly in plants. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This compound interacts with various enzymes and proteins involved in the auxin signaling pathway. For instance, it binds to the TIR1/AFB receptor complex, leading to the degradation of AUX/IAA repressor proteins. This interaction promotes the expression of auxin-responsive genes, resulting in uncontrolled cell division and growth .
Cellular Effects
The effects of 2,4-D methyl ester on cells are profound, especially in plant cells. It induces rapid cell division and elongation, leading to abnormal growth patterns. This compound disrupts normal cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. In susceptible plants, 2,4-D methyl ester causes symptoms such as leaf curling, stem twisting, and eventual plant death .
Molecular Mechanism
At the molecular level, 2,4-D methyl ester exerts its effects by binding to the TIR1/AFB receptor complex, which is part of the auxin signaling pathway. This binding triggers the ubiquitination and subsequent degradation of AUX/IAA repressor proteins. The degradation of these repressors allows the activation of auxin-responsive genes, leading to uncontrolled cell growth and division. Additionally, 2,4-D methyl ester can inhibit certain enzymes involved in cell wall synthesis, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-D methyl ester can vary over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that prolonged exposure to 2,4-D methyl ester can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often more pronounced in in vitro studies compared to in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4-D methyl ester in animal models are dose-dependent. At low doses, the compound may have minimal impact, but at higher doses, it can cause toxic effects. Studies have shown that high doses of 2,4-D methyl ester can lead to symptoms such as liver and kidney damage, neurological effects, and reproductive toxicity. The threshold for these adverse effects varies depending on the species and the duration of exposure .
Metabolic Pathways
2,4-D methyl ester is metabolized in plants through several pathways. One of the primary pathways involves the conjugation of the compound with amino acids, such as glutamate and aspartate, forming amide-linked metabolites. These metabolites can be further converted back to the parent compound, maintaining a balance of free and conjugated forms. Additionally, 2,4-D methyl ester can undergo hydroxylation and glycosylation, leading to the formation of less toxic derivatives .
Transport and Distribution
Within cells and tissues, 2,4-D methyl ester is transported and distributed through various mechanisms. It can be absorbed through the leaves and translocated to different parts of the plant, including the meristems. The compound interacts with specific transporters and binding proteins that facilitate its movement within the plant. This distribution pattern is crucial for its herbicidal activity, as it ensures that the compound reaches the target sites where it can exert its effects .
Subcellular Localization
The subcellular localization of 2,4-D methyl ester is primarily within the cytoplasm and the nucleus. In the cytoplasm, it interacts with various proteins and enzymes involved in the auxin signaling pathway. In the nucleus, it binds to the TIR1/AFB receptor complex, leading to the degradation of AUX/IAA repressor proteins. This localization is essential for the compound’s activity, as it allows it to modulate gene expression and cellular processes effectively .
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGZMADSFQMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041349 | |
Record name | 2,4-D-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |
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Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2,4-D-methyl ester | |
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Vapor Pressure |
0.0023 [mmHg] | |
Record name | 2,4-D-methyl ester | |
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CAS No. |
1928-38-7, 2176-70-7 | |
Record name | 2,4-D methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1928-38-7 | |
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Record name | 2,4-D-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928387 | |
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Record name | 2,4-D methyl ester | |
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Record name | 2,4-D-methyl | |
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Record name | Methyl 2,4-dichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.065 | |
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Record name | Methyl 2,4-dichlorophenoxyacetate | |
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Record name | 2,4-D-METHYL | |
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Retrosynthesis Analysis
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